molecular formula C38H53N3O3SSi B1280327 Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol CAS No. 787554-04-5

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol

Cat. No. B1280327
CAS RN: 787554-04-5
M. Wt: 660 g/mol
InChI Key: WRQMRAGSDVXWEV-HKBQPEDESA-N
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Description

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is a useful research compound. Its molecular formula is C38H53N3O3SSi and its molecular weight is 660 g/mol. The purity is usually 95%.
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Scientific Research Applications

Kinetic Resolution of Racemic Alcohols

Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol is used in the kinetic resolution of racemic alcohols. It serves as an artificial acylase, catalyzing asymmetric acylation and yielding optically active isobutyrates and alcohols. This process highlights its potential in enantioselective synthesis, an important aspect of creating specific drug forms or chiral compounds in medicinal chemistry (Kosugi, Akakura, & Ishihara, 2007).

Rational Design of Artificial Acylase

This compound has been the focus of studies in rational design of minimal artificial acylases. The significance lies in its simplicity and the presence of only one chiral carbon, which originates from natural L-histidine. It's used in the kinetic acylation of racemic secondary alcohols, demonstrating its versatility in organic synthesis and catalysis (Ishihara, Kosugi, & Akakura, 2004).

Catalytic Diastereoselective Polycyclization

The compound also finds application in catalytic diastereoselective polycyclization of homo(polyprenyl)arene analogues. This process involves the formation of complex molecular structures, which can be important in the development of new materials or pharmaceuticals (Uyanik, Ishihara, & Yamamoto, 2006).

Protein Binding and Transport

In a broader context, related compounds have been used to create agents that bind to histidine-tagged proteins. This application is crucial in biochemistry and molecular biology for protein separation and manipulation, illustrating the utility of such compounds in life sciences research (Xu et al., 2004).

properties

IUPAC Name

N-[(2S)-1-[tert-butyl(diphenyl)silyl]oxy-3-(3-methylimidazol-4-yl)propan-2-yl]-2,4,6-tri(propan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H53N3O3SSi/c1-27(2)30-21-35(28(3)4)37(36(22-30)29(5)6)45(42,43)40-31(23-32-24-39-26-41(32)10)25-44-46(38(7,8)9,33-17-13-11-14-18-33)34-19-15-12-16-20-34/h11-22,24,26-29,31,40H,23,25H2,1-10H3/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQMRAGSDVXWEV-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CC2=CN=CN2C)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H53N3O3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458221
Record name Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

660.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

787554-04-5
Record name Nalpha-(2,4,6-Triisopropylbenzenesulfonyl)-O-(tert-butyldiphenylsilyl)-pros-methyl-L-histidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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